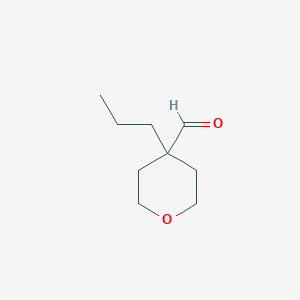
4-Propyloxane-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propyloxane-4-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O₂. It is a member of the oxane family, characterized by a six-membered ring containing one oxygen atom. This compound is notable for its aldehyde functional group, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propyloxane-4-carbaldehyde typically involves the formation of the oxane ring followed by the introduction of the aldehyde group. One common method is the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation to introduce the aldehyde functionality.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using catalysts to enhance yield and selectivity. The process is optimized for cost-effectiveness and efficiency, ensuring high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propyloxane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Formation of alcohols using reducing agents such as sodium borohydride.
Substitution: Reactions with nucleophiles at the aldehyde carbon, forming imines or other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, hydrazines under mild conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Imines, hydrazones.
Applications De Recherche Scientifique
4-Propyloxane-4-carbaldehyde finds applications in various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Propyloxane-4-carbaldehyde involves its reactivity with nucleophiles due to the electrophilic nature of the aldehyde group. This reactivity allows it to form covalent bonds with various biomolecules, potentially disrupting biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Pyridine-4-carbaldehyde: Another aldehyde with a similar structure but different ring system.
Benzaldehyde: A simpler aromatic aldehyde with distinct reactivity.
Cyclohexanecarbaldehyde: A saturated cyclic aldehyde with different chemical properties.
Uniqueness: 4-Propyloxane-4-carbaldehyde is unique due to its oxane ring structure, which imparts specific steric and electronic properties
Propriétés
Formule moléculaire |
C9H16O2 |
|---|---|
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
4-propyloxane-4-carbaldehyde |
InChI |
InChI=1S/C9H16O2/c1-2-3-9(8-10)4-6-11-7-5-9/h8H,2-7H2,1H3 |
Clé InChI |
WITJKFGTTFPAMT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCOCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13217254.png)
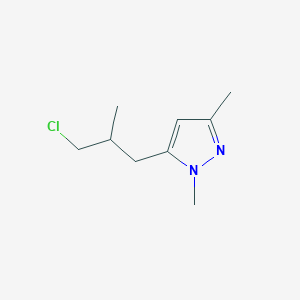
![2-{[4-(Chloromethyl)-1,3-thiazol-2-yl]methyl}pyridine](/img/structure/B13217270.png)
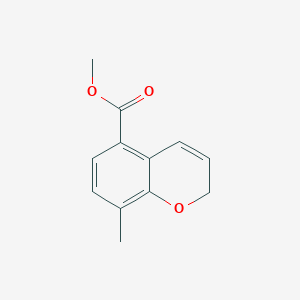


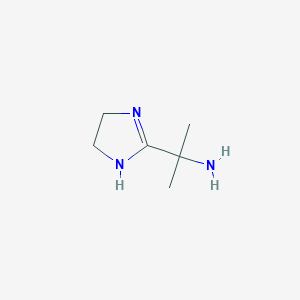


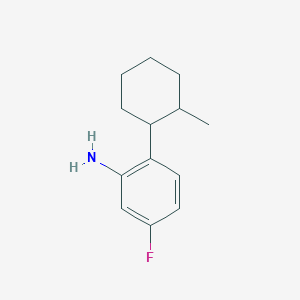
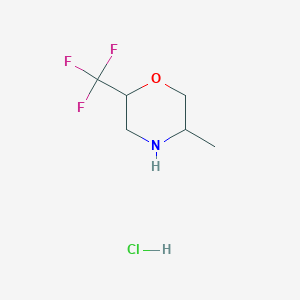
![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13217322.png)
